molecular formula C15H16N4O3 B11436903 7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11436903
M. Wt: 300.31 g/mol
InChI Key: FONBREZULKGBLS-UHFFFAOYSA-N
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Description

7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a phenyl group substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions to form the triazole ring.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine precursor through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Phenyl Group: The phenyl group substituted with a propan-2-yloxy group is introduced through a nucleophilic substitution reaction, typically using a phenol derivative and an alkyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the phenyl group or the triazole ring, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation Products: Quinones, phenolic derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, potentially leading to applications in drug discovery and development.

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Medicine:

    Drug Development:

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide, due to its potential to inhibit specific biological pathways in pests or weeds.

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and leading to various cellular responses.

Comparison with Similar Compounds

  • 7-[4-(Methoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-[4-(Ethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-[4-(Butoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness: The uniqueness of 7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. The propan-2-yloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

7-(4-propan-2-yloxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O3/c1-9(2)22-11-5-3-10(4-6-11)13-7-12(14(20)21)18-15-16-8-17-19(13)15/h3-9,13H,1-2H3,(H,20,21)(H,16,17,18)

InChI Key

FONBREZULKGBLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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